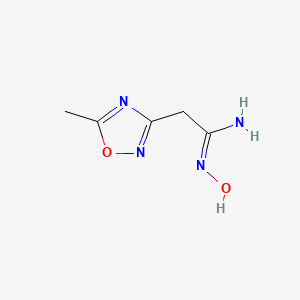

N'-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide

Description

N'-Hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide is a nitrogen-rich heterocyclic compound characterized by an ethanimidamide backbone substituted with a hydroxy group and a 5-methyl-1,2,4-oxadiazole ring. The methyl group at the 5-position of the oxadiazole ring influences electronic and steric properties, distinguishing it from analogs with alternative substituents. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which are often explored as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

N'-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-7-5(9-11-3)2-4(6)8-10/h10H,2H2,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSSENJFFKZDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220394 | |

| Record name | N-Hydroxy-5-methyl-1,2,4-oxadiazole-3-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926218-96-4 | |

| Record name | N-Hydroxy-5-methyl-1,2,4-oxadiazole-3-ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926218-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-5-methyl-1,2,4-oxadiazole-3-ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in Compound 24) improve reaction yields by stabilizing intermediates, whereas methyl groups (electron-donating) may enhance nucleophilicity .

- Steric Effects : Bulkier substituents (e.g., ethyl in 3-ethyl-oxadiazol-5-amine) reduce synthetic accessibility but may improve target specificity .

- Solubility : Polar groups (e.g., carboxylic acid in Compound 29a) increase aqueous solubility compared to the hydrophobic methyl group in the target compound .

Key Findings:

- Substituents significantly impact reaction efficiency. Electron-withdrawing groups (e.g., NO₂) correlate with higher yields, while steric hindrance (e.g., ethoxy) reduces yields .

- The methyl group in the target compound may offer a balance between reactivity and stability, though direct synthetic data are unavailable in the provided evidence.

Biological Activity

Overview

N'-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanimidamide is a compound that has garnered interest due to its unique structure and potential biological activities. It features a 1,2,4-oxadiazole ring, which is known for its diverse biological properties including antimicrobial and anti-inflammatory effects. This article provides a comprehensive review of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The presence of the oxadiazole ring contributes to its reactivity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 16228727 |

| Solubility | Soluble in water |

This compound acts primarily through the modulation of various biochemical pathways. Research indicates that it may interact with specific enzymes and receptors involved in inflammatory processes.

Target Enzymes and Receptors

- Inducible Nitric Oxide Synthase (iNOS) : This compound has been shown to inhibit iNOS activity, which is crucial in the inflammatory response .

- Monoamine Oxidase : Similar compounds have demonstrated interactions with monoamine oxidase, suggesting potential effects on neurotransmitter levels.

Antimicrobial Activity

Studies have indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. This compound may possess similar activities against various bacterial strains.

Anti-inflammatory Properties

Research highlights the compound's potential in reducing inflammation through the inhibition of iNOS and other inflammatory mediators. This makes it a candidate for further investigation in inflammatory disease models.

Case Studies

Case Study 1: Inhibition of iNOS

In a study examining the effects of oxadiazole derivatives on iNOS activity, this compound was found to significantly reduce nitric oxide production in macrophage cultures. This suggests its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that oxadiazole derivatives exhibited varying degrees of antimicrobial activity. Although specific data for N'-hydroxy derivatives were limited, structural similarities suggest comparable efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, its structural similarities to other bioactive compounds indicate it may exhibit favorable absorption and distribution characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.